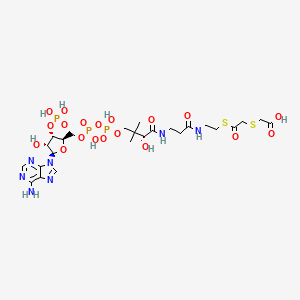

3-Thiaglutaryl-Coa

Descripción

Propiedades

Fórmula molecular |

C25H40N7O19P3S2 |

|---|---|

Peso molecular |

899.7 g/mol |

Nombre IUPAC |

2-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]sulfanylacetic acid |

InChI |

InChI=1S/C25H40N7O19P3S2/c1-25(2,20(38)23(39)28-4-3-14(33)27-5-6-56-16(36)9-55-8-15(34)35)10-48-54(45,46)51-53(43,44)47-7-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t13-,18-,19-,20+,24-/m1/s1 |

Clave InChI |

GKSSRSUPHZUOQO-ITIYDSSPSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CSCC(=O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CSCC(=O)O)O |

Origen del producto |

United States |

Synthetic Methodologies for 3 Thiaglutaryl Coa in Research Applications

Established Chemical Synthesis Routes for 3-Thiaglutaryl-CoA

The primary method for synthesizing this compound for research purposes, such as for its use as a substrate analog for glutaryl-CoA dehydrogenase, is the mixed anhydride (B1165640) method. researchgate.net This approach is a well-established technique for forming amide or thioester bonds and is particularly suitable for acyl-CoA synthesis. researchgate.netnih.gov

The synthesis begins with the starting material, 3-thiaglutaric acid (also known as thiodiglycolic acid). The process involves the activation of the carboxylic acid group of 3-thiaglutaric acid to make it susceptible to nucleophilic attack by the thiol group of Coenzyme A (CoA).

A common activating agent for this type of synthesis is ethyl chloroformate. researchgate.net The reaction proceeds in two main steps:

Formation of the Mixed Anhydride: 3-thiaglutaric acid is reacted with ethyl chloroformate in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the ethyl chloroformate, displacing the chloride ion to form a mixed carboxylic-carbonic anhydride. This anhydride is a highly reactive intermediate.

Thioesterification with Coenzyme A: The mixed anhydride is then introduced to a solution of Coenzyme A. The highly nucleophilic thiol group (-SH) of CoA attacks the carbonyl carbon of the glutaric acid moiety in the mixed anhydride. This attack leads to the formation of the desired thioester bond of this compound and the release of ethyl carbonate and carbon dioxide as byproducts.

The reaction is typically carried out in an appropriate organic solvent like tetrahydrofuran (B95107) (THF) at controlled, often low, temperatures to minimize side reactions.

| Synthesis Step | Reactants | Reagents | Key Intermediate/Product |

| 1. Anhydride Formation | 3-Thiaglutaric Acid | Ethyl Chloroformate, Triethylamine (TEA) | 3-Thiaglutaryl-ethylcarbonic mixed anhydride |

| 2. Thioesterification | Mixed Anhydride, Coenzyme A (CoA) | - | This compound |

Purification Techniques for Research-Grade this compound

Following the synthesis, the reaction mixture contains the target compound, this compound, along with unreacted starting materials, byproducts, and excess reagents. Achieving research-grade purity necessitates a multi-step purification strategy.

A widely used and effective method involves a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). uni.lu

Solid-Phase Extraction (SPE): The crude reaction mixture is first subjected to SPE to remove the bulk of impurities. A C18 reverse-phase cartridge is commonly employed. uni.lu

Column Conditioning: The C18 cartridge is pre-conditioned with methanol (B129727) and then equilibrated with an aqueous buffer.

Sample Loading: The aqueous reaction mixture is loaded onto the cartridge. The acyl-CoA compounds, including this compound, bind to the C18 stationary phase, while more polar impurities and salts are washed away.

Washing: The cartridge is washed with a weak aqueous buffer to remove any remaining water-soluble impurities.

Elution: The purified this compound is then eluted from the cartridge using a solvent of higher organic content, such as an acetonitrile (B52724)/water mixture. uni.lu

High-Performance Liquid Chromatography (HPLC): For final polishing to achieve high purity (>95%), the eluate from the SPE is further purified by reverse-phase HPLC (RP-HPLC).

| Parameter | Description |

| Column | C18 reverse-phase column. |

| Mobile Phase A | An aqueous buffer, often a phosphate (B84403) buffer (e.g., KH₂PO₄) at a controlled pH (e.g., pH 4.9). uni.lu |

| Mobile Phase B | An organic solvent, typically acetonitrile (ACN). uni.lu |

| Gradient | A gradient elution is used, starting with a high concentration of mobile phase A and gradually increasing the concentration of mobile phase B. This allows for the separation of closely related species. |

| Detection | The column eluent is monitored using a UV detector, typically at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring in the CoA molecule. uni.lu |

Fractions corresponding to the this compound peak are collected, pooled, and often lyophilized (freeze-dried) to yield the final product as a stable powder.

Analytical Characterization for Purity and Identity Verification in Research

To ensure the synthesized compound is indeed this compound and meets the purity requirements for research, rigorous analytical characterization is performed. This goes beyond basic identification and focuses on confirming the structural integrity and quantifying the purity of the sample.

Purity Verification by HPLC: The purity of the final product is authoritatively determined by analytical HPLC. The lyophilized product is redissolved and injected into an HPLC system under conditions similar to those used for purification. A single, sharp peak at the expected retention time is indicative of high purity. The peak area can be integrated to provide a quantitative purity value, typically expressed as a percentage.

Identity Verification by Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the identity of the synthesized compound by providing an accurate mass measurement.

Technique: Electrospray ionization (ESI) is commonly used for analyzing CoA esters.

Analysis: The analysis provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₂₅H₄₀N₇O₁₉P₃S₂), the expected mass of the protonated molecule [M+H]⁺ is approximately 900.1106 Da. nih.gov The observed mass from the HRMS analysis must match this theoretical value within a very narrow tolerance (typically <5 ppm) to confirm the elemental composition and thus the identity of the compound. Fragmentation patterns (MS/MS) can also be analyzed to further confirm the structure by identifying characteristic fragments, such as the adenosine (B11128) 3',5'-diphosphate key fragment at m/z 428.0365. ornl.gov

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR spectroscopy provides detailed information about the chemical structure and the connectivity of atoms.

¹H NMR: Proton NMR can confirm the presence of key structural motifs. For CoA esters, a significant downfield shift of the protons on the carbon adjacent to the thioester bond is a characteristic feature. The complex series of peaks corresponding to the pantothenate, ribose, and adenine portions of the CoA molecule would also be present.

³¹P NMR: Phosphorus NMR is particularly useful for characterizing CoA derivatives due to the three phosphate groups in the molecule. A spectrum showing three distinct phosphorus signals in the expected chemical shift regions would provide strong evidence for the integrity of the triphosphate backbone of the coenzyme.

| Analytical Technique | Purpose | Expected Result for this compound |

| Analytical HPLC | Purity Assessment | A single major peak with >95% of total integrated peak area. |

| High-Resolution MS | Identity & Formula Confirmation | Observed m/z for [M+H]⁺ matches theoretical mass of ~900.1106 Da. nih.gov |

| ¹H NMR Spectroscopy | Structural Confirmation | Characteristic signals for the 3-thiaglutaryl moiety and the CoA backbone. |

| ³¹P NMR Spectroscopy | Structural Integrity | Three distinct signals corresponding to the three phosphate groups. |

Contribution of 3 Thiaglutaryl Coa Research to Metabolic Pathway Elucidation

Understanding Glutaryl-CoA Metabolism

The study of 3-Thiaglutaryl-CoA has been crucial for dissecting the intricacies of glutaryl-CoA metabolism, a central hub in the catabolism of certain amino acids.

Glutaryl-CoA dehydrogenase (GCD) is a key mitochondrial flavoprotein enzyme responsible for the oxidation and decarboxylation of glutaryl-CoA. Defects in GCD lead to glutaric acidemia type I, a severe neurological disorder researchgate.net. Research using this compound has provided critical data on GCD's catalytic cycle. Specifically, this compound, being a non-oxidizable analog, allows for the study of initial substrate binding and proton abstraction steps without the complication of subsequent oxidation and electron transfer to the flavin cofactor researchgate.netacs.orgacs.org.

The catalytic cycle of GCD involves several key chemical steps:

Proton Abstraction: The enzyme's catalytic base abstracts a proton from the alpha-carbon (C-2) of glutaryl-CoA acs.org. Studies with this compound have helped quantify the rate constants for this initial proton abstraction, revealing how mutations, such as the Glu370Asp substitution, affect this step acs.orgacs.org.

Hydride Transfer: A hydride ion is transferred from the beta-carbon (C-3) to the N5 of the FAD cofactor acs.org. Research with 3-TGCoA has shown that mutations affecting proton abstraction also significantly reduce the rate of flavin reduction, indicating a strong coupling between these steps acs.orgacs.org.

Decarboxylation: The enzyme-bound intermediate, glutaconyl-CoA, undergoes decarboxylation, releasing CO2 acs.orgebi.ac.uk.

Product Formation: The final product, crotonyl-CoA, is formed acs.orgebi.ac.uk.

Experiments with mutant forms of GCD, such as the E370D mutant, using this compound have demonstrated that changes in the enzyme's active site, like altered distances between the substrate and catalytic residues, directly impact the efficiency of proton transfer and subsequent flavin reduction acs.orgacs.org. The reduced intensities of charge-transfer bands associated with intermediates when using 3-TGCoA further illuminate the electronic changes occurring during catalysis acs.org.

The use of this compound has also shed light on the formation and transformation of intermediates in the glutaryl-CoA metabolic pathway. While this compound itself is not oxidized, its interaction with GCD can reveal information about the enzyme's preference for specific substrate conformations and its ability to process related intermediates. For instance, studies have identified and quantified various acyl-CoAs including glutaryl-CoA, glutaconyl-CoA, and crotonyl-CoA, with specific retention times in analytical HPLC, which are crucial for understanding the reaction products and byproducts acs.org. Research with mutant GCD enzymes has shown that alterations in the catalytic base can lead to the formation of different products, such as vinylacetyl-CoA instead of crotonyl-CoA, which is then isomerized to the normal product acs.org.

Implications for Amino Acid Degradation Pathways

The research on this compound has direct implications for understanding the catabolism of specific amino acids, particularly lysine (B10760008).

Glutaryl-CoA dehydrogenase is a critical enzyme in the catabolic pathway of L-lysine, L-hydroxylysine, and L-tryptophan researchgate.net. Lysine degradation leads to the formation of glutaryl-CoA, which is then processed by GCD researchgate.net. Studies using this compound help to elucidate the precise steps and regulatory points in this cascade. For example, research has shown that increased glutaryl-CoA production, stimulated by lysine catabolism, can lead to glutarylation of GCDH, thereby inhibiting its function researchgate.net. Understanding the kinetics and mechanism of GCD, aided by studies with analogs like 3-TGCoA, is fundamental to comprehending how disruptions in lysine catabolism lead to metabolic disorders like glutaric aciduria type I researchgate.netresearchgate.net.

The pathways for hydroxylysine and tryptophan degradation also converge on glutaryl-CoA, making GCD a central enzyme for these amino acids as well researchgate.net. Therefore, insights gained from studying GCD's mechanism with this compound directly inform our understanding of how abnormalities in hydroxylysine and tryptophan metabolism manifest. The research provides a foundational understanding of the enzymatic machinery involved, which is essential for identifying the biochemical basis of diseases related to the breakdown of these amino acids.

Advanced Research Methodologies Utilizing 3 Thiaglutaryl Coa

Spectroscopic Techniques

Spectroscopic methods are pivotal in monitoring the dynamic interactions between 3-thiaglutaryl-CoA and enzymes in real-time. These techniques provide a window into the electronic and structural changes that occur during the catalytic cycle.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the formation of charge-transfer (CT) complexes between a substrate and an enzyme's cofactor. In the context of flavoenzymes like medium-chain acyl-CoA dehydrogenase (MCAD), the binding of substrate analogs such as 3-thiaoctanoyl-CoA, a compound structurally related to this compound, leads to the appearance of a distinct, long-wavelength absorption band. rcsb.org This band is indicative of a charge-transfer interaction where the deprotonated substrate analog acts as an electron donor and the flavin ring of the FAD cofactor acts as an electron acceptor. rcsb.org

The formation of this CT complex with 3-thiaoctanoyl-CoA and MCAD results in an intense absorption band, which is not present with the free enzyme or substrate. rcsb.org This phenomenon allows for the direct observation and characterization of the enzyme-substrate intermediate. The intensity and position of the CT band can provide information about the electronic environment of the active site and the degree of charge separation in the complex. rcsb.org Molecular orbital calculations have further supported these experimental observations, indicating a significant transfer of negative charge to the flavin ring system, which stabilizes the complex. rcsb.org

Table 1: Spectroscopic Data for Charge-Transfer Complex

| Parameter | Value | Reference |

| Charge-Transfer Band (λmax) | Long-wavelength region | rcsb.org |

| Stabilization Energy | 9.2 kcal/mol | rcsb.org |

This table presents data obtained from studies on the charge-transfer complex of medium-chain acyl-CoA dehydrogenase with 3-thiaoctanoyl-CoA, a related thioether analog of this compound.

Stopped-flow spectrophotometry is a rapid-kinetics technique that enables the study of fast enzymatic reactions by mixing the enzyme and substrate solutions within milliseconds and monitoring the subsequent spectral changes. nih.gov This method is particularly valuable for detecting and characterizing transient reaction intermediates that are formed and consumed on a very short timescale. nih.gov

In the study of enzymes that interact with this compound or its analogs, stopped-flow spectrophotometry can be employed to monitor the pre-steady-state kinetics of the reaction. By observing changes in absorbance or fluorescence, researchers can dissect the individual steps of the catalytic cycle, such as substrate binding, the formation of intermediates, and product release. nih.gov For instance, the formation and decay of the charge-transfer complex observed with MCAD and 3-thiaoctanoyl-CoA can be monitored in real-time. d-nb.info

The kinetic data obtained from stopped-flow experiments, such as the rates of formation and decay of intermediates, are crucial for constructing a detailed mechanistic model of the enzyme. While direct stopped-flow studies on this compound are not extensively documented in the provided search results, the principles of the technique and its application to similar enzyme-substrate systems, like cytochrome P450 with various aldehydes, demonstrate its potential. nih.gov In such studies, biphasic kinetic traces often reveal the presence of at least one intermediate species, characterized by distinct spectral properties. nih.gov

X-ray Crystallography and Structural Determination

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering unparalleled insights into the precise atomic interactions between an enzyme and its ligand.

Co-crystallization is a technique where the enzyme is crystallized in the presence of its ligand, in this case, an analog like 3-thiaoctanoyl-CoA. rcsb.org This approach has been successfully used to trap the enzyme-substrate complex of MCAD. rcsb.org By using a substrate analog that is either slowly processed or acts as an inhibitor, it is possible to obtain crystals of the enzyme with the ligand bound in the active site, representing a specific state in the reaction pathway. rcsb.org

The successful co-crystallization of MCAD with 3-thiaoctanoyl-CoA allowed for the determination of the structure of the charge-transfer complex. rcsb.org This provided a static snapshot of a key reaction intermediate, revealing the precise orientation of the substrate analog relative to the FAD cofactor and the surrounding amino acid residues. rcsb.org

Once crystals are obtained, X-ray diffraction data is collected and used to solve and refine the three-dimensional structure. High-resolution refinement provides a detailed picture of the atomic arrangement within the enzyme's active site.

In the case of the MCAD-3-thiaoctanoyl-CoA complex, the refined structure revealed that the deprotonated substrate analog is located in the active-site cleft, with its acyl chain stacked upon the pyrimidine (B1678525) moiety of the flavin ring. rcsb.org This arrangement is consistent with a charge-transfer interaction. rcsb.org The high-resolution data allowed for the precise measurement of bond lengths and angles, confirming the geometry of the bound ligand and its interactions with active site residues. rcsb.org Furthermore, the structure of the highest occupied molecular orbital (HOMO) of the complex, derived from the crystallographic data and molecular orbital calculations, illustrated the pathway of electron flow from the substrate to the flavin ring. rcsb.org

Table 2: Crystallographic Data for MCAD in Complex with 3-Thiaoctanoyl-CoA

| PDB ID | Resolution (Å) | R-Value | R-Free | Reference |

| 1UDY | 2.40 | 0.198 | 0.260 | rcsb.org |

This table provides crystallographic data for the structure of medium-chain acyl-CoA dehydrogenase (MCAD) co-crystallized with 3-thiaoctanoyl-CoA, a thioether analog of this compound.

Comparative Biochemical Analysis Involving 3 Thiaglutaryl Coa

Studies with Other Substrate Analogues and Inhibitors

In the study of enzyme kinetics and mechanisms, substrate analogues are invaluable tools. 3-Thiaglutaryl-CoA serves as a non-oxidizable analogue of the natural substrate, glutaryl-CoA, for the enzyme glutaryl-CoA dehydrogenase (GCDH). nih.gov Its structure, where the γ-methylene group of glutaryl-CoA is replaced by a sulfur atom, prevents the α,β-dehydrogenation reaction catalyzed by GCDH. This characteristic allows it to be used in competitive binding studies to investigate the active site of the enzyme without being turned over. nih.gov

The behavior of GCDH with this compound can be contrasted with its activity on various oxidizable substrates. GCDH is part of the acyl-CoA dehydrogenase (ACD) family of flavoenzymes, which catalyze the dehydrogenation of acyl-CoA esters. scilit.com While its primary natural substrate is glutaryl-CoA, it can act on other analogues, albeit with different efficiencies.

One such alternate oxidizable substrate is 4-nitrobutyryl-CoA. This compound, which features a strongly electron-withdrawing nitro group at the gamma position, is oxidized by GCDH, but at a much lower rate than the natural substrate. nih.gov The catalytic rate constant (kcat) for 4-nitrobutyryl-CoA is less than 2% of that observed with glutaryl-CoA. nih.gov Interestingly, anaerobic titration of GCDH with 4-nitrobutyryl-CoA does not lead to the reduction of the enzyme's FAD cofactor, which is a key step in the normal catalytic cycle. Instead, it results in the deprotonation of the analogue to form an α-carbanion, which remains bound to the enzyme. nih.gov This highlights a key difference in the interaction of an oxidizable, yet poor, substrate compared to a non-oxidizable inhibitor like this compound, which would be expected to bind without inducing such chemical changes.

The table below summarizes the kinetic parameters for the natural substrate and an alternate oxidizable substrate of human glutaryl-CoA dehydrogenase.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Glutaryl-CoA | 23 | 5.5 | 4.2 x 10⁶ |

| 4-Nitrobutyryl-CoA | <0.46 | - | - |

| Data sourced from studies on human glutaryl-CoA dehydrogenase. The kcat for 4-Nitrobutyryl-CoA is noted to be less than 2% of that for Glutaryl-CoA. nih.gov |

Mechanism-based inactivators are compounds that are converted by an enzyme's catalytic machinery into a reactive species that, in turn, covalently modifies and inactivates the enzyme. The use of a non-oxidizable analogue like this compound is crucial for studying these inactivators. By competing for the active site, it allows researchers to determine kinetic parameters of the inactivation process that might otherwise be obscured. nih.gov

A notable example is the interaction of GCDH with 2-pentynoyl-CoA. This compound is known to inactivate GCDH at a significantly faster rate than it does other related enzymes like short-chain and medium-chain acyl-CoA dehydrogenases. nih.gov To accurately measure this high rate of inactivation, studies have been conducted in the presence of this compound. nih.gov Because this compound competes for binding at the active site, it acts as a competitive inhibitor of the inactivation process, allowing for a more precise determination of the inactivation rate constants. nih.gov This enhanced rate of inactivation by 2-pentynoyl-CoA is not due to a change in specificity for the acyl group but is thought to be related to the specific geometry of the GCDH active site, particularly the distance between the catalytic base and the substrate. nih.gov

Comparison with Natural Substrates

The primary physiological substrate for GCDH is glutaryl-CoA. wikipedia.org The enzyme catalyzes its oxidative decarboxylation to crotonyl-CoA and CO2 as part of the metabolic pathways for lysine (B10760008), hydroxylysine, and tryptophan. wikipedia.orguniprot.org The catalytic cycle begins with the binding of glutaryl-CoA to the oxidized enzyme. The catalytic base, glutamate-370 (Glu370), then abstracts a proton from the α-carbon of the substrate. wikipedia.org Subsequently, a hydride ion is transferred from the β-carbon to the FAD cofactor, reducing it. wikipedia.org This is followed by decarboxylation of the intermediate glutaconyl-CoA to form a dienolate anion, which is then protonated to yield the final product, crotonyl-CoA. wikipedia.org

In stark contrast, when the non-oxidizable analogue this compound binds to the active site, this catalytic sequence is halted at the very first step. Because it cannot be dehydrogenated, it occupies the active site without leading to the reduction of FAD or any subsequent chemical transformation. nih.gov This difference in outcome—full catalytic turnover versus static binding—is the fundamental distinction between the natural substrate and its non-oxidizable analogue. The binding of this compound effectively blocks the enzyme from processing its natural substrate, demonstrating its role as a competitive inhibitor.

The specificity of GCDH for its natural substrate, glutaryl-CoA, over other acyl-CoAs is determined by the unique architecture of its active site. scilit.com Crystal structures of human GCDH reveal a substrate-binding pocket that is smaller than those of other acyl-CoA dehydrogenases, which contributes to its chain-length specificity. wikipedia.org

A key feature is the presence of a tight hydrogen-bonding network that specifically recognizes and orients the γ-carboxylate group of glutaryl-CoA. This network involves several key amino acid residues:

Arg94

Glu87

Ser95

Tyr369

Thr170

This precise arrangement optimizes the orientation of the γ-carboxylate for the subsequent decarboxylation step, a reaction unique to GCDH among the ACD family. scilit.com The interaction between the substrate's thioester carbonyl oxygen and the 2'-hydroxyl group of the FAD cofactor, as well as the amide nitrogen of Glu370, is also crucial. scilit.com This interaction polarizes the carbonyl, making the C2 pro-R proton more acidic and easier for Glu370 to abstract. scilit.com

When this compound binds, it is presumed to occupy this same pocket. However, the replacement of the γ-carbon with a sulfur atom alters the electronic properties and possibly the precise geometry of the molecule's interaction with the active site residues. While it binds with sufficient affinity to act as a competitive inhibitor, it cannot undergo the electronic rearrangements necessary for the dehydrogenation and decarboxylation reactions. nih.gov This highlights how subtle changes in substrate structure, when considered in the context of a highly specific active site, can lead to dramatically different biochemical outcomes.

Cellular and Compartmental Metabolism Insights

This compound is primarily a synthetic compound used for in vitro biochemical studies and is not a known metabolite in cellular pathways. However, understanding its interaction with GCDH provides insights into the cellular context where this enzyme operates.

GCDH is located in the mitochondrial matrix. wikipedia.orguniprot.org This is the same compartment where the final stages of lysine and tryptophan degradation occur, leading to the production of its natural substrate, glutaryl-CoA. uniprot.org The function of GCDH is integral to amino acid catabolism and feeds into the central energy metabolism of the cell. The product of the GCDH reaction, crotonyl-CoA, is further metabolized to acetyl-CoA, which can then enter the citric acid cycle or be used for ketogenesis. nih.gov

The metabolism of glutaryl-CoA is tightly regulated. An accumulation of glutaryl-CoA and its derivatives is toxic, leading to the metabolic disorder glutaric aciduria type 1, which results from mutations in the GCDH gene. wikipedia.org Furthermore, the activity of GCDH can be modulated by post-translational modifications, such as glutarylation of its own lysine residues. This modification, driven by the accumulation of glutaryl-CoA, can inhibit enzyme function, creating a potential feedback loop that can be reversed by the deacetylating enzyme SIRT5. nih.gov

While there is no evidence that this compound is metabolized or transported within cells, its utility in biochemical assays helps to elucidate the function and regulation of its mitochondrial target, GCDH, providing a clearer picture of the critical role this enzyme plays in cellular metabolism.

Interplay of Acetyl-CoA and Other Coenzyme A Derivatives in Cellular Processes

Coenzyme A (CoA) and its derivatives, known as acyl-CoAs, are central molecules in metabolism, participating in a vast array of biochemical reactions. wikipedia.org The most prominent of these is Acetyl-CoA, which serves as a critical hub in the intermediary metabolism of carbohydrates, lipids, and proteins. wikipedia.org Its primary function is to deliver the acetyl group to the citric acid cycle for oxidation and energy production. wikipedia.org However, the roles of CoA derivatives extend far beyond this central pathway, encompassing fatty acid synthesis and oxidation, cholesterol synthesis, and the formation of ketone bodies. wikipedia.org

The reactivity of CoA derivatives is centered on the high-energy thioester bond that links the acyl group to the coenzyme A molecule. wikipedia.org The hydrolysis of this bond is highly exergonic, making the transfer of the acyl group to other molecules a thermodynamically favorable process. wikipedia.org This property is fundamental to the diverse functions of acyl-CoAs in both catabolic and anabolic pathways.

In catabolism, the breakdown of fatty acids through β-oxidation generates acetyl-CoA, which can then enter the citric acid cycle. wikipedia.org This process involves a series of CoA derivatives, including fatty acyl-CoA and 3-ketoacyl-CoA. wikipedia.org Enzymes such as acetyl-CoA C-acyltransferase (also known as thiolase) catalyze the cleavage of 3-oxoacyl-CoA, producing acetyl-CoA and a shortened acyl-CoA, demonstrating the direct interplay between different CoA thioesters. wikipedia.orgqmul.ac.uk

In anabolic pathways, acetyl-CoA is a fundamental building block. For instance, the synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA. The cytosolic condensation of acetyl-CoA with acetoacetyl-CoA forms 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key step in cholesterol biosynthesis. wikipedia.org This pathway highlights the sequential action and transformation of various CoA derivatives to create complex biomolecules.

While specific research on the direct interplay of this compound with acetyl-CoA and other derivatives is not extensively documented, the metabolism of related thia fatty acids provides some insight. 3-Thia fatty acids, for example, are known to be activated to their CoA esters. nih.gov Unlike typical fatty acids, they cannot undergo β-oxidation but are instead metabolized through other pathways like omega-oxidation. nih.govresearchgate.net This suggests that the sulfur atom in the acyl chain significantly alters the molecule's interaction with metabolic enzymes, leading to a different metabolic fate compared to their non-thia counterparts. It is plausible that this compound, if formed, would similarly interact differently with the enzymatic machinery that typically processes glutaryl-CoA or other related dicarboxylic acyl-CoAs.

Table 1: Key Coenzyme A Derivatives and Their Primary Cellular Roles

| Coenzyme A Derivative | Primary Metabolic Pathway(s) | Key Function(s) |

|---|---|---|

| Acetyl-CoA | Citric Acid Cycle, Fatty Acid Synthesis, Cholesterol Synthesis | Energy production, Biosynthetic precursor |

| Malonyl-CoA | Fatty Acid Synthesis | Carbon donor for fatty acid chain elongation |

| Fatty Acyl-CoA | β-oxidation, Fatty Acid Synthesis | Substrate for breakdown or synthesis of fatty acids |

| HMG-CoA | Cholesterol Synthesis, Ketogenesis | Precursor for cholesterol and ketone bodies |

| Succinyl-CoA | Citric Acid Cycle, Heme Synthesis | Intermediate in energy metabolism, Precursor for heme |

Distinctions in Aerobic versus Anaerobic Metabolic Pathways (as informed by CoA studies)

The metabolic fate of Coenzyme A derivatives, particularly acetyl-CoA, is fundamentally dictated by the presence or absence of oxygen, highlighting the core distinctions between aerobic and anaerobic metabolism.

Aerobic Metabolism:

In the presence of oxygen, the primary role of acetyl-CoA is to fuel the citric acid cycle and subsequent oxidative phosphorylation, the most efficient pathway for ATP generation. Acetyl-CoA, derived from glycolysis (via pyruvate), fatty acid β-oxidation, and amino acid catabolism, enters the mitochondrial matrix. wikipedia.orgwikipedia.org Here, it condenses with oxaloacetate to form citrate (B86180), initiating a series of reactions that generate reducing equivalents (NADH and FADH2). These electron carriers then donate their electrons to the electron transport chain, with oxygen acting as the final electron acceptor, leading to the production of a large amount of ATP. The complete oxidation of the acetyl group to CO2 and H2O is a hallmark of aerobic respiration.

Anaerobic Metabolism:

Under anaerobic conditions, the electron transport chain cannot function due to the lack of a final electron acceptor. Consequently, the citric acid cycle slows down or halts, and the cell must rely on other pathways to regenerate NAD+ from the NADH produced during glycolysis to allow ATP synthesis to continue, albeit much less efficiently.

In this scenario, acetyl-CoA metabolism is diverted away from the citric acid cycle. In many organisms, including humans during intense exercise, the pyruvate generated from glycolysis is converted to lactate (lactic acid fermentation). In other organisms, such as yeast, pyruvate is converted to ethanol and CO2 (alcoholic fermentation). In these fermentation processes, acetyl-CoA does not play a direct role in the final steps of NAD+ regeneration.

However, in some anaerobic metabolic pathways found in bacteria, CoA derivatives are still crucial. For instance, in the anaerobic degradation of certain organic compounds, various acyl-CoA intermediates are formed. The metabolism of these compounds often involves unique enzymatic reactions that are not found in aerobic pathways. While direct studies on the role of this compound in either aerobic or anaerobic pathways are scarce, the metabolic principles governing other CoA derivatives provide a framework for potential roles. The presence of the thioether linkage in this compound could make it a substrate for specific anaerobic pathways, potentially involving unique oxidoreductases or lyases that are active in the absence of oxygen.

Table 2: Comparison of Acetyl-CoA Fate in Aerobic vs. Anaerobic Metabolism

| Feature | Aerobic Metabolism | Anaerobic Metabolism (Fermentation) |

|---|---|---|

| Primary Fate of Acetyl-CoA | Enters Citric Acid Cycle for complete oxidation | Diverted from the Citric Acid Cycle |

| Final Electron Acceptor | Oxygen | Organic molecules (e.g., pyruvate, acetaldehyde) |

| Energy Yield (ATP) | High (approx. 30-32 ATP per glucose) | Low (2 ATP per glucose) |

| End Products | CO2, H2O | Lactate, Ethanol, CO2, etc. |

| Cellular Location | Mitochondria and Cytosol | Cytosol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.